N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide
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Overview
Description
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Sustainable and environmentally friendly synthetic approaches are emphasized, such as solventless reactions and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., nickel peroxide, pyridinium chlorochromate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and catalysts .
Major Products Formed
Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential as a ligand for dopamine receptors and other biological targets.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, acting as a ligand and modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as phthalimide and its various substituted forms . These compounds share a common structural motif but differ in their substitution patterns and specific applications.
Uniqueness
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H10N3O3+ |
---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-ium-2-ylidene)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H9N3O3/c19-13(10-5-7-16-8-6-10)17-9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-9H/p+1 |
InChI Key |
TUYVVHIHRKWMRR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N+](=CNC(=O)C3=CC=NC=C3)C2=O |
Origin of Product |
United States |
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